Cas no 1553908-89-6 (1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol)

1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol structure
1553908-89-6 structure
商品名:1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol
CAS番号:1553908-89-6
MF:C7H12N2O2
メガワット:156.182381629944
CID:6361610
PubChem ID:82713879

1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol 化学的及び物理的性質

名前と識別子

    • 1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol
    • EN300-1856429
    • AKOS021031771
    • 1553908-89-6
    • インチ: 1S/C7H12N2O2/c1-2-9-5-8-3-6(9)7(11)4-10/h3,5,7,10-11H,2,4H2,1H3
    • InChIKey: MFZMQORCNIIHBM-UHFFFAOYSA-N
    • ほほえんだ: OC(CO)C1=CN=CN1CC

計算された属性

  • せいみつぶんしりょう: 156.089877630g/mol
  • どういたいしつりょう: 156.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 121
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.2
  • トポロジー分子極性表面積: 58.3Ų

1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1856429-0.05g
1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol
1553908-89-6
0.05g
$768.0 2023-09-18
Enamine
EN300-1856429-0.5g
1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol
1553908-89-6
0.5g
$877.0 2023-09-18
Enamine
EN300-1856429-10.0g
1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol
1553908-89-6
10g
$5897.0 2023-06-03
Enamine
EN300-1856429-0.25g
1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol
1553908-89-6
0.25g
$840.0 2023-09-18
Enamine
EN300-1856429-1.0g
1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol
1553908-89-6
1g
$1371.0 2023-06-03
Enamine
EN300-1856429-2.5g
1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol
1553908-89-6
2.5g
$1791.0 2023-09-18
Enamine
EN300-1856429-5g
1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol
1553908-89-6
5g
$2650.0 2023-09-18
Enamine
EN300-1856429-5.0g
1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol
1553908-89-6
5g
$3977.0 2023-06-03
Enamine
EN300-1856429-0.1g
1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol
1553908-89-6
0.1g
$804.0 2023-09-18
Enamine
EN300-1856429-10g
1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol
1553908-89-6
10g
$3929.0 2023-09-18

1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol 関連文献

1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diolに関する追加情報

Professional Introduction to Compound with CAS No. 1553908-89-6 and Product Name: 1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol

The compound with the CAS number 1553908-89-6 and the product name 1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of an ethyl-substituted imidazole ring fused with an ethane diol moiety imparts distinct chemical properties that make it a promising candidate for further exploration.

Recent research in the domain of bioactive molecules has highlighted the importance of heterocyclic compounds in medicinal chemistry. The imidazole core, a nitrogen-containing heterocycle, is widely recognized for its role in various pharmacological applications. Specifically, derivatives of imidazole have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an ethyl group at the 1-position of the imidazole ring enhances the molecule's solubility and bioavailability, making it more suitable for therapeutic use.

The ethane-1,2-diol moiety in the compound's structure contributes to its ability to form hydrogen bonds, a critical feature for molecular recognition and interaction with biological targets. This dual functionality allows the molecule to exhibit both hydrophilic and lipophilic characteristics, facilitating its absorption and distribution within biological systems. Such properties are particularly valuable in the design of small-molecule drugs that require precise targeting and efficient delivery.

In the context of contemporary pharmaceutical research, there is growing interest in developing novel compounds that can modulate enzyme activity and cellular processes. The 1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol structure presents an intriguing scaffold for such applications. Studies have demonstrated that modifications at the 5-position of the imidazole ring can significantly alter the compound's pharmacokinetic profile. This positional flexibility offers chemists a versatile platform for designing derivatives with enhanced therapeutic efficacy.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in signal transduction pathways, making them key targets for anti-cancer therapies. The ethyl-substituted imidazole ring is particularly well-suited for interacting with the ATP-binding pockets of kinases, thereby inhibiting their activity. Preliminary computational studies have suggested that this compound may exhibit high binding affinity to several kinases, including those implicated in aggressive forms of cancer.

Furthermore, the ethane diol moiety has been shown to enhance metabolic stability, reducing the likelihood of rapid degradation within biological systems. This stability is essential for ensuring prolonged activity and improving therapeutic outcomes. In vitro assays have revealed promising results regarding the compound's ability to inhibit tumor growth in cell culture models. These findings align with recent advancements in targeted cancer therapies, where small molecules are designed to selectively disrupt cancer cell proliferation.

The synthesis of 1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol involves a multi-step process that requires careful optimization to achieve high yields and purity. Key synthetic steps include condensation reactions between ethylene glycol derivatives and ethyl imidazole under controlled conditions. Advances in catalytic methods have enabled more efficient synthesis routes, reducing both reaction times and waste generation. Such improvements are consistent with global trends toward green chemistry principles, emphasizing sustainability in pharmaceutical manufacturing.

From a regulatory perspective, compounds like this must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. The current landscape of drug development emphasizes personalized medicine and precision therapeutics, necessitating thorough characterization of new chemical entities. The structural features of 1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol, particularly its heterocyclic core and functional groups, make it an attractive candidate for further investigation under these frameworks.

Future research directions may explore modifications to enhance specific pharmacological properties or improve drug-like characteristics such as bioavailability and selectivity. The flexibility inherent in the imidazole ethane diol scaffold provides ample opportunities for structural diversification through combinatorial chemistry approaches. Such strategies allow researchers to rapidly generate libraries of derivatives for high-throughput screening against diverse biological targets.

In conclusion,1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol (CAS No. 1553908-89-6) represents a significant contribution to modern pharmaceutical chemistry. Its unique structural features offer potential advantages in drug design, particularly for applications involving kinase inhibition and targeted cancer therapies. As research continues to uncover new therapeutic modalities,this compound stands as a testament to innovation within medicinal chemistry—bridging gaps between academic discovery and clinical application through meticulous molecular design.

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